Sodium 4-butylnaphthalene-1-sulfonate Sodium 4-butylnaphthalene-1-sulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13614538
InChI: InChI=1S/C14H16O3S.Na/c1-2-3-6-11-9-10-14(18(15,16)17)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1
SMILES: CCCCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[Na+]
Molecular Formula: C14H15NaO3S
Molecular Weight: 286.32 g/mol

Sodium 4-butylnaphthalene-1-sulfonate

CAS No.:

Cat. No.: VC13614538

Molecular Formula: C14H15NaO3S

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-butylnaphthalene-1-sulfonate -

Specification

Molecular Formula C14H15NaO3S
Molecular Weight 286.32 g/mol
IUPAC Name sodium;4-butylnaphthalene-1-sulfonate
Standard InChI InChI=1S/C14H16O3S.Na/c1-2-3-6-11-9-10-14(18(15,16)17)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);/q;+1/p-1
Standard InChI Key LZXSWBQBGJUFRD-UHFFFAOYSA-M
SMILES CCCCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Sodium 4-butylnaphthalene-1-sulfonate belongs to the naphthalenesulfonate family, distinguished by a butyl group at the 4-position and a sulfonate moiety at the 1-position of the naphthalene ring. Its IUPAC name, sodium 4-butyl-1-naphthalenesulfonate, reflects this substitution pattern . The compound’s amphiphilic structure enables surfactant behavior, with the hydrophobic naphthalene-butyl segment and hydrophilic sulfonate group facilitating interfacial activity.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H15NaO3S\text{C}_{14}\text{H}_{15}\text{NaO}_{3}\text{S}
Molar Mass286.32 g/mol
CAS Number25638-17-9
SolubilityHighly soluble in water

The sulfonate group’s strong ionic character ensures water solubility, while the butyl chain enhances compatibility with organic matrices, making it effective in emulsification and dispersion .

Synthesis and Industrial Production

The industrial synthesis of sodium 4-butylnaphthalene-1-sulfonate involves a two-step process: sulfonation of dibutylnaphthalene with oleum (H2SO4SO3\text{H}_{2}\text{SO}_{4} \cdot \text{SO}_{3}), followed by neutralization with sodium hydroxide . Modern production systems employ automated PLCs to regulate reaction parameters, critical for managing the exothermic nature of sulfonation.

Key Synthesis Steps:

  • Alkylation: Butanol reacts with naphthalene under acidic conditions to form dibutylnaphthalene.

  • Sulfonation: Dibutylnaphthalene is treated with oleum at 35–40°C, with precise temperature control to prevent side reactions.

  • Neutralization: The sulfonic acid intermediate is neutralized with NaOH to yield the sodium salt.

  • Purification: The product is bleached, filtered, and spray-dried to achieve technical-grade purity .

Table 2: Reaction Conditions for Sulfonation

ParameterOptimal Range
Temperature35–40°C (initial), 50–55°C (final)
Oleum Addition RateControlled via PLC-regulated dosing
Neutralization pH7–8 (using NaOH)

Automation mitigates risks of thermal runaway, ensuring consistent product quality and safety .

Physicochemical Properties

Sodium 4-butylnaphthalene-1-sulfonate demonstrates remarkable stability under harsh conditions:

  • Acid/Alkali Resistance: Stable in pH ranges from 2 to 12, enabling use in diverse industrial processes .

  • Thermal Stability: Decomposes above 300°C, suitable for high-temperature applications like rubber vulcanization .

  • Surfactant Properties: Reduces surface tension by 40–50 mN/m at 0.1% concentration, enhancing wetting and emulsification .

Table 3: Surfactant Performance Metrics

PropertyValue
Critical Micelle Concentration (CMC)0.5–1.0 mM
Foaming CapacityModerate, stable foam
Dispersing Efficiency90% for hydrophobic particles

These properties make it indispensable in formulations requiring stable colloidal systems .

IndustryConcentration RangeFunction
Textiles0.2–0.5% w/wDye dispersion
Pesticides0.1–0.3% w/wSpray retention aid
Rubber1–2% w/wLatex stabilization

Comparison with Related Sulfonates

Sodium 4-butylnaphthalene-1-sulfonate outperforms simpler naphthalenesulfonates in hydrophobic matrix compatibility. For instance, sodium naphthalenesulfonate (CAS 532-02-5) lacks the butyl group, reducing its efficacy in oil-in-water emulsions by 30–40% .

Future Directions

Advances in continuous-flow reactors aim to enhance synthesis efficiency, while bio-based alternatives to petrochemical naphthalene are under exploration. Recent patents highlight its potential in carbon nanotube dispersion, leveraging its aromatic structure for π-π interactions .

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